4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
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Overview
Description
“4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, also known as DCFP, is a heterocyclic compound. It has an empirical formula of C5HCl2F3N2 and a molecular weight of 216.98 . This compound is used as a key structural ingredient in the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes DCFP, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of DCFP consists of a pyrimidine ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
DCFP is a liquid with a refractive index of n20/D 1.475 and a density of 1.609 g/mL at 25 °C . It’s also characterized by the presence of a fluorine atom and a pyridine in its structure .Scientific Research Applications
Fluorous Synthesis of Disubstituted Pyrimidines
Research into the fluorous synthesis of disubstituted pyrimidines highlights the use of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine as a key intermediate. The process involves attaching a fluorous chain to facilitate phase tag purification of intermediates, showcasing the compound's utility in simplifying synthetic routes and purification processes in organic chemistry (Zhang, 2003).
Heterocyclic Polyfluoro-Compounds Synthesis
Another significant application is in the synthesis of heterocyclic polyfluoro-compounds, where 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine serves as a precursor for creating various trifluoromethylpyrimidines through nucleophilic substitution reactions. This work underpins the chemical's role in generating materials with potential electronic, optical, or pharmaceutical applications (Banks, Field, Haszeldine, 1970).
Synthesis of Trifluoromethylated Analogues
Further research demonstrates the compound's utility in synthesizing new trifluoromethylated analogues of biologically active molecules. The orthogonal intramolecular interactions introduced by the trifluoromethyl group have implications for the design of novel pharmaceuticals with enhanced activity and selectivity (Sukach et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
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